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Compound of Interest

Compound Name: 4-Acetamidobenzyl alcohol

Cat. No.: B098621 Get Quote

This technical guide provides a comprehensive overview of 4-Acetamidobenzyl alcohol, a
versatile chemical intermediate with significant applications in pharmaceutical development and

materials science. Designed for researchers, scientists, and drug development professionals,

this document delves into the compound's chemical and physical properties, synthesis,

characterization, and key applications, with a focus on its role as a strategic building block in

the synthesis of bioactive molecules.

Introduction and Significance
4-Acetamidobenzyl alcohol, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is an

aromatic compound characterized by a benzyl alcohol core substituted with an acetamido

group at the para position.[1] This unique combination of a reactive primary alcohol and a

hydrogen-bond-donating and -accepting acetamido group makes it a valuable precursor in

multi-step organic synthesis.[2] Its structural features allow for a variety of chemical

transformations, including esterification, etherification, oxidation, and nucleophilic substitution,

making it a cornerstone for creating complex molecular architectures.[3]

In the realm of drug discovery, the acetamido group is a well-established pharmacophore that

can significantly influence a molecule's physicochemical properties, such as solubility and

lipophilicity, and its ability to interact with biological targets.[4] The benzyl alcohol moiety, on the

other hand, provides a convenient handle for further chemical modifications, enabling the

construction of diverse molecular scaffolds.[5] This guide will explore the synthesis and
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reactivity of 4-Acetamidobenzyl alcohol, providing field-proven insights and detailed protocols

to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization
4-Acetamidobenzyl alcohol is typically an off-white to pale yellow solid, a physical state that

facilitates its handling and storage in a laboratory setting.[3] A high purity of ≥99.0% is often

required for its applications in pharmaceutical synthesis to ensure the reliability and

reproducibility of experimental outcomes.[3]

Table 1: Physicochemical Properties of 4-
Acetamidobenzyl Alcohol

Property Value Reference(s)

CAS Number 16375-88-5 [1]

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Appearance Off-white to pale yellow solid [3]

Melting Point 118.5-124.5 °C [6]

Purity (HPLC) ≥96.0% [6]

IUPAC Name

N-[4-

(hydroxymethyl)phenyl]acetami

de

[1]

Synonyms
p-Acetamidobenzyl alcohol, 4-

Hydroxymethylacetanilide
[1]

Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality

control of 4-Acetamidobenzyl alcohol.

The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:
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δ 9.95 (s, 1H): A singlet corresponding to the amide proton (-NH).

δ 7.55 (d, 2H): A doublet for the two aromatic protons ortho to the acetamido group.

δ 7.25 (d, 2H): A doublet for the two aromatic protons ortho to the hydroxymethyl group.

δ 5.2 (t, 1H): A triplet for the hydroxyl proton (-OH) of the alcohol.

δ 4.5 (d, 2H): A doublet for the two benzylic protons (-CH₂-).

δ 2.0 (s, 3H): A singlet for the three methyl protons of the acetyl group (-COCH₃).[7]

The IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.

Table 2: Key IR Absorption Bands for 4-
Acetamidobenzyl Alcohol

Wavenumber (cm⁻¹) Vibration Functional Group

3300-3400 (broad) O-H stretch Alcohol

~3300 N-H stretch Amide

~1660 C=O stretch (Amide I) Amide

~1540 N-H bend (Amide II) Amide

1600-1450 C=C stretch Aromatic Ring

~1020 C-O stretch Primary Alcohol

Data interpreted from typical values for the respective functional groups.

Electron ionization mass spectrometry (EI-MS) of 4-Acetamidobenzyl alcohol would be

expected to show a molecular ion peak [M]⁺ at m/z 165. Key fragmentation patterns would

likely involve the loss of water (m/z 147), loss of the acetyl group (m/z 123), and cleavage of

the benzylic C-C bond.[1]

Synthesis of 4-Acetamidobenzyl Alcohol
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A common and efficient method for the synthesis of 4-Acetamidobenzyl alcohol is the

reduction of 4-Acetamidobenzaldehyde.[7]

Experimental Protocol: Reduction of 4-
Acetamidobenzaldehyde
This protocol outlines a reliable, lab-scale synthesis with a self-validating system through in-

process monitoring and characterization of the final product.

Materials:

4-Acetamidobenzaldehyde

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Ethyl acetate (EtOAc)

Water (H₂O)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: In a round-bottom flask, dissolve 4-Acetamidobenzaldehyde (10 g, 61.3 mmol)

in methanol (100 mL) at room temperature with stirring.[7]

Reduction: To the stirred solution, add sodium borohydride (800 mg) portion-wise. The batch-

wise addition is crucial to control the exothermic reaction and prevent frothing.[7]

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress

of the reduction can be monitored by Thin Layer Chromatography (TLC) using a 4:1

hexane:ethyl acetate eluent. The reaction is complete when the starting aldehyde spot is no

longer visible.[7]
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Work-up:

Concentrate the reaction mixture using a rotary evaporator to remove the methanol.[7]

Partition the residue between water (25 mL) and ethyl acetate (4 x 50 mL).[7]

Separate the organic layers and wash with brine (25 mL).[7]

Dry the combined organic layers over anhydrous sodium sulfate.[7]

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield

the crude product as a light yellow solid.[7]

Purification: The product can be further purified by recrystallization from a suitable solvent

system if necessary, although the described work-up often yields a product of high purity. Dry

the final product under high vacuum. An expected yield is approximately 8.6 g (85%).[7]

Causality in Experimental Choices:

Methanol as Solvent: Methanol is an excellent solvent for both the starting aldehyde and the

sodium borohydride, facilitating a homogeneous reaction. Its volatility also allows for easy

removal during the work-up.

Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that

efficiently reduces aldehydes to primary alcohols without affecting the amide functionality.

TLC Monitoring: In-process TLC is a critical self-validating step to ensure the complete

conversion of the starting material, preventing the need for more complex purification to

remove unreacted aldehyde.

Synthesis Workflow for 4-Acetamidobenzyl alcohol.

Applications in Drug Development
4-Acetamidobenzyl alcohol is a valuable intermediate in the synthesis of various

pharmaceuticals, particularly beta-blockers used in the management of cardiovascular

diseases.[1][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b098621?utm_src=pdf-body
https://www.benchchem.com/product/b098621?utm_src=pdf-body
https://www.jmedchem.com/article_227411_e054a959d90cb58edbd08cf5fb50d75c.pdf
https://www.researchgate.net/publication/244241931_A_convenient_synthesis_of_the_enantiomerically_pure_b-blocker_S-betaxolol_using_hydrolytic_kinetic_resolution
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis of Practolol
Practolol is a selective β₁ adrenergic receptor antagonist.[9] While many syntheses of practolol

start from p-acetamidophenol, a plausible and efficient route can be envisioned starting from 4-
acetamidobenzyl alcohol. This proposed synthesis leverages the reactivity of the benzyl

alcohol moiety.

Proposed Synthetic Scheme:

Chlorination: The primary alcohol of 4-acetamidobenzyl alcohol can be converted to the

corresponding benzyl chloride using a mild chlorinating agent like thionyl chloride (SOCl₂) or

by reaction with concentrated HCl.[10] This step transforms the hydroxyl group into a better

leaving group for subsequent nucleophilic substitution.

Etherification (Williamson Ether Synthesis): The resulting 4-acetamidobenzyl chloride can

then undergo a Williamson ether synthesis with the sodium salt of a protected glycidol or a

similar three-carbon epoxide precursor. This step forms the crucial ether linkage.

Epoxide Ring Opening: The epoxide ring is then opened by reaction with isopropylamine to

introduce the characteristic side chain of beta-blockers.

Deprotection (if necessary): If a protected glycidol was used, a final deprotection step would

be required to yield practolol.

4-Acetamidobenzyl alcohol 4-Acetamidobenzyl chloride
SOCl2 or HCl

Epoxy Intermediate

Williamson Ether Synthesis
(e.g., with Glycidol)

Practolol

Isopropylamine
(Epoxide Ring Opening)

Click to download full resolution via product page

Proposed Synthetic Route to Practolol.

Mechanistic Insight: The key etherification step is a classic Sₙ2 reaction where the alkoxide

(formed from glycidol or a related species) acts as a nucleophile, attacking the electrophilic

benzylic carbon of 4-acetamidobenzyl chloride and displacing the chloride leaving group.[7]

The acetamido group at the para position is electronically neutral to slightly activating and does

not significantly hinder this reaction.
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Role of the Acetamido Group in Bioactivity
The acetamido group in the final drug molecule, such as practolol, plays a crucial role in its

pharmacological profile. It can participate in hydrogen bonding interactions with amino acid

residues in the binding pocket of the β₁-adrenergic receptor, contributing to the drug's affinity

and selectivity.[9] Furthermore, the presence of the acetamido group influences the overall

polarity and pharmacokinetic properties of the drug, affecting its absorption, distribution,

metabolism, and excretion (ADME) profile.[4]

Metabolic Considerations
The metabolic fate of a drug candidate is a critical aspect of its development. While specific

metabolic studies on 4-acetamidobenzyl alcohol are not widely published, its metabolism can

be predicted based on its structural components. The primary routes of metabolism for N-

acetylated aromatic compounds and benzyl alcohols involve:

Oxidation of the Alcohol: The primary alcohol group can be oxidized by alcohol

dehydrogenase and aldehyde dehydrogenase to the corresponding carboxylic acid, 4-

acetamidobenzoic acid.[11]

Deacetylation: The acetamido group can be hydrolyzed by amidases to yield 4-aminobenzyl

alcohol.[4]

Hydroxylation of the Aromatic Ring: Cytochrome P450 enzymes can hydroxylate the

aromatic ring at positions ortho to the existing substituents.[12]

Conjugation: The hydroxyl group and the products of the above reactions can undergo phase

II metabolism, forming glucuronide or sulfate conjugates to facilitate excretion.[12]
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Potential Metabolic Pathways of 4-Acetamidobenzyl alcohol.

Safety and Handling
4-Acetamidobenzyl alcohol is an irritant to the skin and eyes and may cause respiratory

irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood.[1] For detailed safety information, refer to

the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-Acetamidobenzyl alcohol is a strategically important chemical intermediate with a well-

defined profile of reactivity and utility. Its bifunctional nature allows for its incorporation into a

wide range of complex molecules, most notably in the synthesis of pharmaceuticals like beta-

blockers. This guide has provided a comprehensive overview of its properties, synthesis,

characterization, and applications, offering both theoretical insights and practical protocols. A

thorough understanding of the chemistry of 4-Acetamidobenzyl alcohol will continue to
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empower researchers and scientists in the development of novel and impactful chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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